2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives.
Preparation Methods
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of fluorescent chemosensors and other materials.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular pathways. For example, it may inhibit carbonic anhydrase or microtubule polymerization, leading to its anticancer effects .
Comparison with Similar Compounds
2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate can be compared with other chromen derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar structural features but different substituents, leading to variations in biological activities.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have different substituents on the chromen ring, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-19-17(14-4-2-1-3-5-14)12-15-6-7-16(13-18(15)26-19)25-20(23)21-8-10-24-11-9-21/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZZTWSZRDHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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